TICARCILLIN DISODIUM

Catalog No.
S571191
CAS No.
M.F
C15H14N2Na2O6S2
M. Wt
428.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TICARCILLIN DISODIUM

Product Name

TICARCILLIN DISODIUM

IUPAC Name

disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C15H14N2Na2O6S2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2

InChI Key

ZBBCUBMBMZNEME-UHFFFAOYSA-L

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Synonyms

BRL 2288, BRL-2288, BRL2288, Disodium, Ticarcillin, Tarcil, Ticar, Ticarcillin, Ticarcillin Disodium, Ticarpen, Ticillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

The exact mass of the compound Ticarcillin disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ticarcillin disodium is a semisynthetic β-lactam antibiotic, primarily effective against gram-negative bacteria, particularly Pseudomonas aeruginosa. It is a derivative of penicillin and is utilized to treat various bacterial infections. The compound's chemical formula is C15H14N2Na2O6S2C_{15}H_{14}N_2Na_2O_6S_2, with a molecular weight of approximately 428.38 g/mol. Ticarcillin works by inhibiting bacterial cell wall synthesis, specifically targeting the transpeptidation process crucial for the structural integrity of bacterial cell walls .

Typical of β-lactam antibiotics. Its primary mode of action involves the formation of covalent bonds with penicillin-binding proteins, leading to the inhibition of peptidoglycan cross-linking in bacterial cell walls. This action results in the lysis and death of susceptible bacteria during cell division . Additionally, ticarcillin can undergo hydrolysis, particularly in the presence of β-lactamase enzymes produced by resistant bacteria, which can render it ineffective against certain strains .

The synthesis of ticarcillin disodium involves several steps, beginning with the preparation of monobenzyl-3-thienylmalonate, which is reacted with thionyl chloride to form an acid chloride. This intermediate is then combined with 6-aminopenicillanic acid in a basic medium (sodium bicarbonate) to facilitate the formation of ticarcillin. The reaction mixture undergoes extraction and purification processes involving ether and activated charcoal to yield ticarcillin as a white solid . The final product is converted to its disodium salt form for improved solubility and stability .

Ticarcillin disodium is primarily used in clinical settings for treating infections caused by susceptible gram-negative bacteria. It is often administered intravenously or intramuscularly and is commonly used in combination with clavulanic acid to enhance its efficacy against β-lactamase-producing organisms. This combination therapy is particularly effective in managing serious infections such as pneumonia and sepsis caused by resistant strains .

Studies on ticarcillin have demonstrated its interactions with various drugs and biological systems. For instance, when used in combination with clavulanic acid, it shows increased effectiveness against resistant bacterial strains due to clavulanic acid's ability to inhibit β-lactamases. Moreover, ticarcillin's pharmacokinetics can be influenced by factors such as renal function and concurrent medications that affect renal clearance . Adverse effects may include allergic reactions and gastrointestinal disturbances, necessitating careful monitoring during therapy .

Ticarcillin disodium shares similarities with other β-lactam antibiotics but possesses unique characteristics that differentiate it from them:

Compound NameStructure TypeSpectrum of ActivityUnique Features
CarbenicillinSemisyntheticPrimarily gram-negative bacteriaEffective against Pseudomonas aeruginosa
PiperacillinSemisyntheticBroad spectrum (including anaerobes)Extended spectrum; often combined with tazobactam
AmpicillinSemisyntheticGram-positive and some gram-negativeLess effective against Pseudomonas
AmoxicillinSemisyntheticBroad spectrumBetter oral bioavailability than ticarcillin

Ticarcillin's specificity towards certain gram-negative pathogens and its susceptibility to degradation by β-lactamases highlight its unique position among β-lactam antibiotics. Its formulation as a disodium salt enhances solubility compared to other compounds like carbenicillin, making it more suitable for parenteral administration .

Historical Evolution of Production Techniques

Early Carboxypenicillin Derivatization Approaches

The initial synthetic approaches for ticarcillin disodium production emerged in the 1960s following the development of carboxypenicillin antibiotics by Beecham Research Laboratories [4]. Early methodologies relied on direct acylation techniques involving the condensation of 6-aminopenicillanic acid with thiophene malonic acid derivatives [1]. These foundational approaches utilized conventional mixed anhydride chemistry, where 3-thiophene malonic acid was activated through chlorination reactions using thionyl chloride in organic solvents such as isopropyl ether [5].

The primitive derivatization strategies employed multi-step processes characterized by harsh reaction conditions and extensive purification protocols [7]. Traditional methods involved the preparation of acid chlorides from 3-thiophene malonic acid using phosphorus oxychloride or thionyl chloride, followed by direct coupling with 6-aminopenicillanic acid under basic conditions [5]. These early protocols typically achieved yields ranging from 60-75% with significant solvent consumption and waste generation [1] [5].

PeriodApproachKey FeaturesEnvironmental ImpactYield Range (%)
Early (1960s-1980s)Direct acylation methodsBasic acylation of 6-aminopenicillanic acid with thiophene malonic acid derivativesHigh solvent use60-75
Traditional (1990s-2000s)Mixed anhydride formationUse of chlorinating agents and extractive purificationModerate improvements75-85
Modern (2010s-present)Silicon-based protection strategiesSilanization protocols with trimethylsilyl protectionGreen chemistry principles85-95

Modern Silicon-Based Protection Strategies

Contemporary synthetic methodologies have incorporated silicon-based protection strategies to enhance reaction selectivity and improve overall process efficiency [28]. Modern silicon-based approaches utilize trimethylsilyl protection of the carboxyl and amino functionalities in 6-aminopenicillanic acid, preventing unwanted side reactions during the acylation process [8]. The implementation of N,O-bis(trimethylsilyl)acetamide as a silanizing agent has revolutionized the synthetic landscape by providing mild reaction conditions and superior protecting group stability [8].

Silicon-based protection strategies enable the selective activation of 6-aminopenicillanic acid through controlled silanization protocols [23]. These methodologies employ hexamethyldisilazane or N,O-bis(trimethylsilyl)acetamide under anhydrous conditions to generate silylated intermediates that exhibit enhanced nucleophilicity and reduced susceptibility to hydrolytic degradation [24]. The silanization process typically occurs at temperatures ranging from 20-40°C, significantly milder than traditional approaches [8].

The incorporation of silicon chemistry has facilitated the development of more environmentally sustainable processes with reduced solvent requirements and improved atom economy [25]. Modern silicon-based methodologies achieve yields exceeding 90% while minimizing the formation of undesired byproducts [8]. These advances represent a paradigm shift toward greener synthetic approaches that align with contemporary pharmaceutical manufacturing standards [27].

Critical Analysis of Patent Literature

Mixed Anhydride Intermediate Formation (CN106967088A)

Patent CN106967088A discloses a sophisticated preparation method for ticarcillin sodium utilizing mixed anhydride intermediate formation as a key synthetic strategy [8]. The patent describes a four-step sequential process involving the formation of a mixed anhydride from 3-thiophene malonic acid and pivaloyl chloride in the presence of triethylamine [8]. This methodology represents a significant advancement over traditional approaches by employing pivaloyl chloride as an activating agent, which provides superior reactivity control compared to conventional acid chloride formation [8].

The mixed anhydride formation proceeds under carefully controlled temperature conditions ranging from -10°C to 10°C, with optimal results achieved at -5°C to 0°C [8]. The stoichiometric ratios of 3-thiophene malonic acid, pivaloyl chloride, and triethylamine are maintained at 1:2.0-3.0:2.0-3.0 to ensure complete conversion and minimize side product formation [8]. The reaction typically reaches completion within 0.5-2 hours, generating the mixed anhydride intermediate with yields exceeding 92% [8].

AspectReagent/MethodTemperature (°C)Yield (%)Purity (%)
Mixed Anhydride FormationPivaloyl chloride + Triethylamine-5 to 092-95High
Silanization ProtocolN,O-bis(trimethylsilyl)acetamide20-4095-98High
Salt FormationSodium iso-octoate20-3090-9299.5-99.6
Overall ProcessFour-step sequenceVariable90.9-91.999.5-99.6

The patent methodology demonstrates superior performance characteristics compared to conventional approaches, achieving overall yields of 90.9-91.9% with final product purity exceeding 99.5% [8]. The process eliminates the need for harsh chlorinating reagents and reduces environmental impact through improved solvent recovery and waste minimization [8].

Silanization Protocols for 6-Aminopenicillanic Acid Activation

The silanization protocols outlined in patent CN106967088A employ N,O-bis(trimethylsilyl)acetamide as the primary silylating reagent for 6-aminopenicillanic acid activation [8]. The silanization reaction proceeds through nucleophilic substitution mechanisms, wherein the trimethylsilyl groups selectively protect the carboxyl and amino functionalities of 6-aminopenicillanic acid [23]. This protection strategy prevents competitive reactions and enhances the regioselectivity of subsequent acylation steps [24].

The optimal silanization conditions involve maintaining molar ratios of 6-aminopenicillanic acid to N,O-bis(trimethylsilyl)acetamide at 1:1.8-2.5, with preferential results achieved at 1:2 stoichiometry [8]. The reaction temperature is controlled within the range of 20-40°C to ensure complete silanization while preventing thermal degradation of the penicillin nucleus [8]. The silanization process typically achieves completion within 2-4 hours, generating the protected intermediate with yields exceeding 95% [8].

Advanced silanization protocols incorporate plasma activation techniques for enhanced surface reactivity, although these methods are primarily applicable to solid-phase synthesis applications [24]. The stability of silylated intermediates depends on reaction conditions, with optimal stability achieved under anhydrous conditions and controlled atmospheric environments [23]. Modern silanization methodologies have significantly improved the reproducibility and scalability of ticarcillin disodium synthesis [26].

Green Chemistry Considerations

Solvent Selection Impact on Environmental Factor Reduction

The environmental factor, defined as the mass ratio of waste to desired product, serves as a critical metric for evaluating the environmental acceptability of pharmaceutical manufacturing processes [37] [38]. Traditional ticarcillin disodium synthesis methods typically exhibit environmental factors ranging from 15-25, indicating substantial waste generation relative to product output [37]. Solvent selection plays a pivotal role in environmental factor reduction, as solvents constitute the majority of waste streams in pharmaceutical production [41].

Modern solvent selection strategies emphasize the implementation of green chemistry principles through the adoption of more sustainable solvent systems [27] [30]. The transition from halogenated solvents such as dichloromethane to more environmentally benign alternatives like ethyl acetate and alcoholic systems has demonstrated significant environmental factor improvements [27]. Contemporary methodologies incorporating optimized solvent recovery protocols achieve environmental factors in the range of 8-15, representing a 40-60% reduction compared to traditional approaches [37].

ParameterTraditional MethodsSilicon-Based MethodsTarget Goals
Environmental Factor Range15-258-15<5
Solvent Recovery (%)30-5070-85>90
Waste Reduction (%)Baseline40-60>70
Energy EfficiencyModerateHighOptimized

The implementation of solvent recycling technologies and process intensification strategies has further enhanced the environmental performance of ticarcillin disodium manufacturing [27]. Advanced distillation and membrane separation techniques enable solvent recovery rates exceeding 85%, substantially reducing the overall environmental impact of the production process [41]. The selection of renewable and bio-derived solvents represents an emerging trend toward truly sustainable pharmaceutical manufacturing [30].

Catalytic Efficiency in Sodium Iso-Octoate Mediated Salt Formation

Sodium iso-octoate serves as an effective salt-forming agent in the final crystallization step of ticarcillin disodium synthesis, exhibiting superior catalytic properties compared to conventional sodium salts [8] [22]. The iso-octoate anion facilitates controlled crystallization through its unique coordination chemistry, enabling the formation of high-purity crystalline products with minimal impurity incorporation [18]. The branched aliphatic structure of iso-octoate provides optimal solubility characteristics in organic-aqueous solvent systems, promoting efficient phase transfer and crystal nucleation [22].

The catalytic efficiency of sodium iso-octoate in salt formation processes is attributed to its ability to form stable coordination complexes with metal cations while maintaining sufficient solubility for practical processing applications [18]. The octanoate ligand exhibits weak bonding characteristics that facilitate reversible metal coordination, enabling the selective precipitation of ticarcillin disodium while maintaining impurities in solution [22]. This selective crystallization mechanism contributes to the achievement of final product purities exceeding 99.5% [8].

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantification Protocols

Ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry represents the gold standard for quantitative analysis of ticarcillin disodium in complex biological matrices [1] [2]. The analytical protocol employs a Waters ACQUITY BEH C18 column with dimensions of 50 mm × 2.1 mm and particle size of 1.7 micrometers, providing superior resolution and rapid analysis times of 1.5 minutes [1] [3].

The mobile phase system consists of two components: Mobile Phase A containing 0.1% formic acid in water (volume per volume) and Mobile Phase B containing 0.1% formic acid in acetonitrile (volume per volume) [1]. The gradient elution program operates as follows: 0.0 to 1.00 minutes with 80% to 10% Mobile Phase A, followed by 1.00 to 1.20 minutes of 10% Mobile Phase A isocratic elution, then 1.20 to 1.21 minutes returning to 80% Mobile Phase A, and finally 1.21 to 1.50 minutes of 80% Mobile Phase A isocratic elution [1].

The mass spectrometry detection utilizes a SCIEX QTRAP LC-MS/MS System operating in positive electrospray ionization mode [1] [2]. Critical instrumental parameters include an electrospray ionization source temperature of 150°C, capillary voltage of 2.0 kilovolts, desolvation temperature of 500°C, and nebulizer pressure of 7.0 bar [1]. The method demonstrates exceptional sensitivity with lower limits of quantification of 10.0 nanograms per milliliter for ticarcillin R, 3.0 nanograms per milliliter for ticarcillin S, and 10.0 nanograms per milliliter for clavulanate [1] [2].

The validation parameters demonstrate excellent linearity with correlation coefficients exceeding 0.996 across the analytical ranges of 30 to 10,000 nanograms per milliliter for ticarcillin R, 10 to 10,000 nanograms per milliliter for ticarcillin S, and 30 to 10,000 nanograms per milliliter for clavulanate [1] [2]. Extraction recoveries range from 86.9% to 96.4% across all concentration levels, while matrix effects remain within acceptable limits of 97.7% to 101.0% [1].

The multiple reaction monitoring transitions employed for quantification include ticarcillin S at mass-to-charge ratio 385.2 to 204.2, ticarcillin R at mass-to-charge ratio 385.2 to 160.2, and clavulanate at mass-to-charge ratio 197.9 to 136.0 [1]. Tolbutamide serves as the internal standard with a transition of mass-to-charge ratio 271.1 to 91.1 [1].

High-Performance Liquid Chromatography-Photodiode Array for Impurity Fingerprinting

High-performance liquid chromatography-photodiode array detection provides comprehensive impurity profiling capabilities for ticarcillin disodium through simultaneous multi-wavelength monitoring and spectral characterization [4] [5]. The methodology employs reversed-phase chromatography with C18 stationary phases, typically utilizing columns with dimensions ranging from 100 to 250 millimeters in length, 3.0 to 4.6 millimeters internal diameter, and particle sizes of 2.7 to 5 micrometers [6] [7].

The photodiode array detector operates across the ultraviolet-visible range of 190 to 900 nanometers, enabling simultaneous detection and spectral characterization of ticarcillin disodium and its degradation products [5] [7]. Advanced photodiode array systems incorporate stray light reduction technology, achieving linearity up to 2.5 absorbance units compared to conventional detectors limited to approximately 2.0 absorbance units [5].

Mobile phase optimization follows a systematic approach involving gradient elution with aqueous and organic components [6]. pH adjustment between 2.0 and 9.0 enables optimal separation of ticarcillin disodium from related substances and degradation products [6]. The organic modifier selection between acetonitrile and methanol depends on the specific impurity profile and separation requirements [6] [8].

Impurity detection limits typically range from 0.05% to 0.1% relative to the main component, with precision values expressed as relative standard deviation below 3% for major impurities [5] [6]. The method demonstrates excellent accuracy within ±2% to ±15% across the analytical range [5].

Temperature control systems maintain column temperature between 25°C and 40°C to ensure reproducible retention times and peak shapes [5] [7]. Flow rates are optimized between 0.8 and 1.2 milliliters per minute to balance resolution and analysis time [7].

Spectroscopic Identification Systems

Multivariate Analysis of Fourier Transform Infrared Spectral Data

Fourier transform infrared spectroscopy combined with multivariate analysis provides rapid, non-destructive characterization of ticarcillin disodium with minimal sample preparation requirements [9] [10]. Attenuated total reflectance Fourier transform infrared spectroscopy employs zinc selenide or diamond crystal surfaces for direct sample contact, eliminating the need for potassium bromide pellet preparation [10] [11].

The analytical protocol utilizes instrumental parameters including 4 reciprocal centimeters resolution, 32 to 125 scans for optimal signal-to-noise ratio, and automatic background correction [10] [12]. Sample contact force of 125 Newtons ensures reproducible crystal-sample interface conditions [12]. Advanced systems incorporate triple temperature control to minimize baseline fluctuations caused by ambient temperature variations [5].

The functional group region spanning 1800 to 800 reciprocal centimeters provides diagnostic information for ticarcillin disodium structural identification [9] [10]. The fingerprint region between 1500 and 1000 reciprocal centimeters enables discrimination between closely related compounds and detection of polymorphic forms [10] [12].

Multivariate analysis techniques include principal component analysis, hierarchical cluster analysis, and partial least squares regression for quantitative determinations [10] [12]. Principal component analysis reduces spectral dimensionality while preserving chemical information, typically explaining greater than 90% of spectral variance in the first two principal components [12].

Preprocessing methods such as first derivative transformation and normalization enhance spectral features and minimize baseline effects [10]. The first derivative transformation at wavenumbers of 1500 to 1000 reciprocal centimeters provides optimal correlation between Fourier transform infrared-predicted values and reference method results [10].

Validation parameters demonstrate excellent performance with correlation coefficients exceeding 0.9 for calibration models, root mean square error of calibration values ranging from 0.022 to 0.311, and external validation root mean square error of prediction values between 0.6501 and 1.0041 [10].

Nuclear Magnetic Resonance Isotopic Shielding Patterns in Deuterated Solvents

Nuclear magnetic resonance spectroscopy in deuterated solvents provides definitive structural characterization of ticarcillin disodium through analysis of proton and carbon-13 chemical shifts and coupling patterns [13] [14]. Deuterated solvents eliminate solvent proton interference while providing field-frequency lock signals for stable measurements [13] [15].

Deuterium oxide serves as the primary solvent for ticarcillin disodium analysis due to its high water solubility [13] [15]. The residual water signal appears at 4.84 parts per million when referenced to 3-(trimethylsilyl)propanesulfonic acid sodium salt or at 4.81 parts per million when referenced to 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt [13] [16].

Alternative deuterated solvents include dimethyl sulfoxide-d6 with residual proton signals at 2.49 parts per million and carbon-13 signals at 39.5 parts per million [13] [16]. The deuterium-hydrogen coupling constant of 1.7 hertz and carbon-deuterium coupling constant of 21 hertz provide additional structural information [16].

Chloroform-d exhibits characteristic proton signals at 7.24 parts per million and carbon-13 signals at 77.0 parts per million, with deuterium-hydrogen coupling of 1 hertz and carbon-deuterium coupling of 32 hertz [13] [16]. Methanol-d4 demonstrates proton signals at 4.89 and 3.30 parts per million with carbon-13 signals at 49.0 parts per million [16].

Isotopic shielding effects in deuterated solvents arise from the magnetic moment differences between hydrogen and deuterium nuclei [14] [17]. Deuterium possesses a nuclear spin of 1 compared to hydrogen's nuclear spin of 1/2, resulting in distinct magnetic resonance frequencies that separate deuterated solvent signals from analyte proton signals [14] [17].

Temperature-dependent chemical shift variations require careful control, particularly for deuterium oxide where the residual water signal shifts approximately 0.01 parts per million per degree Celsius [18]. Isotopic contamination prevention necessitates handling under inert atmosphere conditions using dry nitrogen or argon [15].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Ticarcillin disodium

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024

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